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molecular formula C14H10F3NO4S B8589076 4-Formyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide CAS No. 920536-28-3

4-Formyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide

Cat. No. B8589076
M. Wt: 345.30 g/mol
InChI Key: PEMZIPNSACPJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163768B2

Procedure details

to a mixture of 610 mg of 4-chlorosulfonylbenzaldehyde (3 mmoles) and 460 mg of 4-trifluoromethoxyaniline (3 mmoles) in 2 ml of dichloroethane is added 2 ml of pyridine (25 mmoles). The reaction mixture is stirred at room temperature for 5 hours and then poured into 100 ml of 10% HCl solution. The mixture is extracted twice with 30 ml of DCM. The combined organic extracts are washed with 30 ml of water, 30 ml of a saturated solution of sodium bicarbonate and brine, and the solution is dried over MgSO4 and concentrated. The crude product is purified on silica gel using DCM/AcOEt 90/10 as eluent. 0.48 g of 4-formyl-N-(4-trifluoromethoxy-phenyl)-benzenesulfonamide is isolated as a white solid (yield=47%). Analytical LC/MS method A:([M+H]+): 346, RT: 5.53 min (gradient 5 to 85% acetonitrile in 7 min).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
47%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[F:13][C:14]([F:24])([F:23])[O:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.N1C=CC=CC=1.Cl>ClC(Cl)C>[CH:9]([C:8]1[CH:11]=[CH:12][C:5]([S:2]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([O:15][C:14]([F:13])([F:23])[F:24])=[CH:17][CH:18]=2)(=[O:4])=[O:3])=[CH:6][CH:7]=1)=[O:10]

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C=O)C=C1
Name
Quantity
460 mg
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 30 ml of DCM
WASH
Type
WASH
Details
The combined organic extracts are washed with 30 ml of water, 30 ml of a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 46.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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